molecular formula C14H7ClFNO B3337657 2-Isocyano-5-chloro-2'-fluorobenzophenone CAS No. 730964-91-7

2-Isocyano-5-chloro-2'-fluorobenzophenone

Cat. No.: B3337657
CAS No.: 730964-91-7
M. Wt: 259.66 g/mol
InChI Key: OGGXYSVLBMLBMI-UHFFFAOYSA-N
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Description

2-Isocyano-5-chloro-2’-fluorobenzophenone is an organic compound with the molecular formula C14H7ClFNO It is a derivative of benzophenone, characterized by the presence of isocyano, chloro, and fluoro substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-5-chloro-2’-fluorobenzophenone typically involves multi-step organic reactions. One common method starts with the preparation of the corresponding benzophenone derivative, followed by the introduction of the isocyano group. The general steps include:

    Halogenation: The starting benzophenone is halogenated to introduce the chloro and fluoro substituents. This can be achieved using reagents like chlorine gas or fluorinating agents under controlled conditions.

    Isocyanation: The isocyano group is introduced through a reaction with a suitable isocyanating agent, such as phosgene or its derivatives, under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of 2-Isocyano-5-chloro-2’-fluorobenzophenone may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isocyano-5-chloro-2’-fluorobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.

    Addition Reactions: The isocyano group can react with electrophiles, leading to the formation of new carbon-nitrogen bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while addition reactions can produce various isocyanate adducts.

Scientific Research Applications

2-Isocyano-5-chloro-2’-fluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of probes for studying biological systems, particularly in the investigation of enzyme activities and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Isocyano-5-chloro-2’-fluorobenzophenone exerts its effects depends on its interaction with molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Isocyano-5-chlorobenzophenone: Lacks the fluoro substituent, which may affect its reactivity and applications.

    2-Isocyano-2’-fluorobenzophenone: Lacks the chloro substituent, leading to different chemical properties.

    2-Isocyano-5-fluorobenzophenone:

Uniqueness

2-Isocyano-5-chloro-2’-fluorobenzophenone is unique due to the combination of isocyano, chloro, and fluoro groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry, offering versatility that similar compounds may lack.

Properties

IUPAC Name

(5-chloro-2-isocyanophenyl)-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGXYSVLBMLBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374785
Record name 2-Isocyano-5-chloro-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-91-7
Record name 2-Isocyano-5-chloro-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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